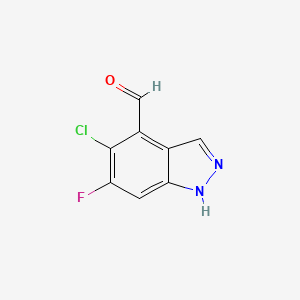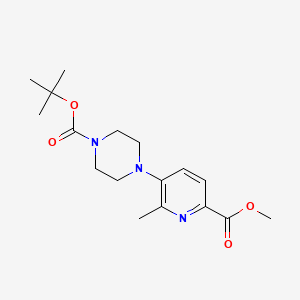![molecular formula C31H31NO3 B13932193 2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine CAS No. 89220-81-5](/img/structure/B13932193.png)
2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine is an organic compound with a complex structure that includes a morpholine ring substituted with a 4-methoxyphenyl group and a triphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. One common approach is to start with the morpholine ring and introduce the 4-methoxyphenyl group through an etherification reaction. The triphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis would also be a key consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the triphenylmethyl group, yielding a simpler morpholine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction can yield simpler morpholine derivatives .
Applications De Recherche Scientifique
2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction mechanisms and enzyme inhibition, depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the morpholine and triphenylmethyl groups.
2-(4-Methoxyphenyl)ethylamine: Similar structure but with an ethylamine group instead of the morpholine ring.
4-Methoxyphenylacetonitrile: Contains the methoxyphenyl group but with a nitrile functional group instead of the morpholine ring.
Uniqueness
2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine is unique due to its combination of a morpholine ring, a methoxyphenyl group, and a triphenylmethyl group
Propriétés
Numéro CAS |
89220-81-5 |
|---|---|
Formule moléculaire |
C31H31NO3 |
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methoxy]-4-tritylmorpholine |
InChI |
InChI=1S/C31H31NO3/c1-33-29-19-17-25(18-20-29)24-35-30-23-32(21-22-34-30)31(26-11-5-2-6-12-26,27-13-7-3-8-14-27)28-15-9-4-10-16-28/h2-20,30H,21-24H2,1H3 |
Clé InChI |
UODKBSDAYVPIPW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2CN(CCO2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester](/img/structure/B13932145.png)
![1H-pyrrolo[3,2-c]quinoline](/img/structure/B13932155.png)



![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid methyl ester](/img/structure/B13932178.png)




